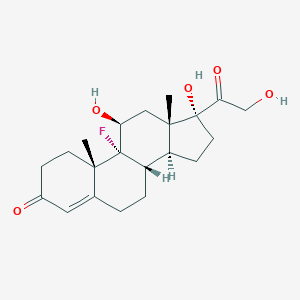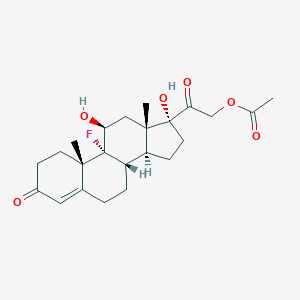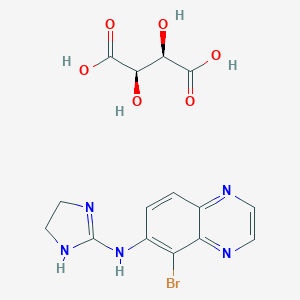
喹喔啉-6-胺
概述
描述
Quinoxalin-6-amine, also known as 6-Aminoquinoxaline, is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7N3 and a molecular weight of 145.16 .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . Recent advances in the transition-metal-free synthesis of quinoxalines have been reported . The synthesis of a quinoxalin-6-amine library has been carried out, which was then screened against a panel of cancer cell lines .
Molecular Structure Analysis
The molecular structure of Quinoxalin-6-amine consists of a quinoxaline core, which is considered a privileged scaffold as it is found in a variety of biologically relevant molecules .
Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Physical and Chemical Properties Analysis
Quinoxalin-6-amine is a solid with a melting point of 155-160 °C . It has an empirical formula of C8H7N3 and a molecular weight of 145.16 .
科学研究应用
生物活性分子设计
喹喔啉已成为广泛研究的主题,因为它作为重要的化学基团出现,展现出广泛的物理化学和生物活性 . 它已被用于设计和开发多种生物活性分子 .
染料和荧光材料
喹喔啉支架已被用于创建染料和荧光材料 . 这些材料在纺织品、印刷和科学研究等各个行业具有广泛的应用。
电致发光材料
喹喔啉也用于开发电致发光材料 . 这些材料响应电流或强电场发出光,使它们在照明和显示技术等各种应用中非常有用。
用于太阳能电池应用的有机敏化剂
喹喔啉已被用于开发用于太阳能电池应用的有机敏化剂 . 这些敏化剂用于通过增强其吸收光的能力来提高太阳能电池的效率。
聚合物光电材料
喹喔啉用于开发聚合物光电材料 . 这些材料在各种光电器件中都有应用,包括发光二极管 (LED)、光伏电池和光电探测器。
抗癌应用
喹喔啉衍生物已被用作抗癌剂 . 它们在抑制癌细胞生长方面显示出有希望的结果,并且正在研究其在癌症治疗中的潜在应用。
抗菌/抗结核应用
喹喔啉衍生物已显示出抗菌和抗结核活性 . 它们正在研究其在治疗各种细菌和结核感染中的潜在应用。
抗病毒/抗HIV应用
喹喔啉衍生物已显示出抗病毒和抗HIV活性 . 它们正在研究其在治疗包括HIV在内的各种病毒性疾病中的潜在应用。
作用机制
Target of Action
Quinoxalin-6-amine, also known as 6-Aminoquinoxaline , is a nitrogen-containing heterocyclic compound . It has been found to interact with various targets, receptors, and microorganisms . .
Mode of Action
The mode of action of Quinoxalin-6-amine involves its interaction with its targets, leading to various biochemical changes. The compound is known to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to the formation of biheterocyclic systems . .
Biochemical Pathways
Quinoxalin-6-amine is involved in various biochemical pathways due to its broad spectrum of interactions. It is known to affect several pathways, leading to downstream effects that contribute to its pharmacological properties . .
Result of Action
The result of Quinoxalin-6-amine’s action at the molecular and cellular level is multifaceted due to its interactions with various targets and involvement in numerous biochemical pathways . .
安全和危害
未来方向
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . Recent publications have utilized quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there is potential for further development and research in this area .
生化分析
Biochemical Properties
Quinoxalin-6-amine has been found to interact with various targets, receptors, or microorganisms . It plays a critical role in various biochemical reactions, particularly in the synthesis of biologically important condensed derivatives .
Cellular Effects
Quinoxalin-6-amine has shown significant effects on various types of cells. For instance, it has been found to have low micromolar potency against a panel of cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Quinoxalin-6-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to result in caspase 3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoxalin-6-amine change over time. It has been observed that light-emitting analogues based on triphenylamine modified Quinoxalin-6-amine exhibit different mechanochromic luminescence properties with emission color changes .
Dosage Effects in Animal Models
The effects of Quinoxalin-6-amine vary with different dosages in animal models. For instance, in vivo studies using Albino mice were done to determine the potency of all the synthesized compounds .
Metabolic Pathways
Quinoxalin-6-amine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
属性
IUPAC Name |
quinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRFBKVMUKEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285430 | |
| Record name | quinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-37-9 | |
| Record name | 6-Quinoxalinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6298-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoxalin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-QUINOXALINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DFT3JVT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Quinoxalin-6-amine derivatives influence their activity as PFKFB3 inhibitors?
A1: Studies have shown that N-aryl substitutions on the Quinoxalin-6-amine scaffold significantly impact the inhibitory potency against PFKFB3, a key enzyme in the glycolytic pathway. For instance, the introduction of a 3-methyl-1-benzothiophen-5-yl group at the 8-position and a 4-methanesulfonylpyridin-3-yl group at the N-position resulted in a compound with an IC50 of 14 nM against PFKFB3. [, ] This suggests that specific substitutions at these positions can enhance binding affinity and inhibitory activity. X-ray crystallography and docking studies have provided insights into the binding mode of these inhibitors within the PFKFB3 active site, guiding further optimization efforts. [, ]
Q2: Can you elaborate on the synthesis of pyrrolo[3,2-f]quinoxaline derivatives starting from Quinoxalin-6-amine?
A2: Researchers have developed an efficient, three-component domino reaction to synthesize pyrrolo[3,2-f]quinoxaline derivatives. This method involves reacting Quinoxalin-6-amine with arylglyoxal monohydrates and cyclic 1,3-dicarbonyl compounds in ethanol, using acetic acid as a catalyst. [] This reaction offers high regioselectivity, proceeds under mild conditions, and provides good yields, making it a valuable approach for accessing this class of compounds.
Q3: Beyond PFKFB3 inhibition, are there other applications of Quinoxalin-6-amine derivatives in medicinal chemistry?
A3: Yes, Quinoxalin-6-amine derivatives have shown potential as antiproliferative agents. [] Research explored 2,3-substituted Quinoxalin-6-amine analogs, investigating their structure-activity relationships. While specific details on their mechanism of action and targets are not provided in the abstract, this research highlights the broader application of this scaffold in medicinal chemistry beyond PFKFB3 inhibition.
Q4: Are there any novel synthetic approaches for Brimonidine, a drug containing the Quinoxalin-6-amine core?
A4: A novel synthesis of Brimonidine, a drug used to treat glaucoma, utilizes a condensation reaction between 5-bromo-6-aminoquinaxaline and N-acetyl ethylene urea in the presence of phosphorus oxychloride. [] This method offers an alternative route to Brimonidine and its derivatives, potentially impacting its production and accessibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















